Fru-Pro - 13C6
Description
Fru-Pro (1-deoxy-1-L-proline-D-fructose) is an Amadori compound formed during the early stages of the Maillard reaction. Its structure (C₁₁H₁₉NO₇, MW: 277) consists of a glucose-derived fructose moiety linked to proline via a non-enzymatic glycation process . The ¹³C6-labeled variant, Fru-Pro - 13C6, incorporates six stable carbon-13 isotopes, enabling precise tracking in metabolic, thermal, or analytical studies. This compound is synthesized in aqueous systems and characterized using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and nuclear magnetic resonance (NMR) .
In tobacco research, Fru-Pro is a critical flavor precursor. Pyrolysis of Fru-Pro generates caramel-like aroma compounds, including pyrazines, pyrroles, and furans, which enhance sensory profiles in cigarettes . Its isotopic form, this compound, facilitates quantitative analysis in complex matrices, such as detecting trace amounts in tobacco products .
Properties
CAS No. |
1083053-47-7 |
|---|---|
Molecular Formula |
C11H19NO7 |
Molecular Weight |
283.21 |
Purity |
85% min. |
Synonyms |
Fru-Pro - 13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs: Other Amadori Compounds
Amadori compounds vary by their amino acid constituents, leading to distinct chemical and functional properties. Below is a comparative analysis of Fru-Pro with key analogs:
Fru-Ala (1-deoxy-1-L-alanine-D-fructose)
- Structure: C₈H₁₅NO₇ (MW: 237) .
- Occurrence : Found in tobacco and thermally processed foods.
- Sensory Impact: Less associated with caramel notes compared to Fru-Pro; instead, it contributes to nutty or roasted flavors .
- Analytical Data : In cigarettes, Fru-Ala concentrations correlate positively with Fru-Pro (R² > 0.90), but its levels are generally lower .
Fru-Glu (1-deoxy-1-L-glutamic acid-D-fructose)
- Structure: C₁₁H₁₉NO₉ (MW: 309).
- Thermal Stability: Decomposes at higher temperatures than Fru-Pro, releasing glutamic acid derivatives instead of nitrogenous aroma compounds .
- Ecological Variation: In tobacco, Fru-Glu concentrations are highest in southwestern high-altitude regions (e.g., China’s "清甜香型" zone), contrasting with Fru-Pro’s dominance in northern regions .
Fru-Phe (1-deoxy-1-L-phenylalanine-D-fructose)
- Structure: C₁₅H₂₁NO₇ (MW: 327).
- Function: Generates aromatic volatiles (e.g., benzaldehyde, phenethyl alcohol) upon pyrolysis, linked to floral or honey-like notes .
- Correlation with Quality : In tobacco, Fru-Phe exhibits a strong negative correlation with potassium-to-chloride ratios (P < 0.01), unlike Fru-Pro, which correlates negatively with nitrogen-to-alkaloid ratios .
Comparison with Isotopic Analogs: Other ¹³C6-Labeled Compounds
Isotopic labeling with ¹³C6 enables tracer studies but varies in application depending on the parent compound’s role.
[¹³C6]pABA (prenyl-¹³C6-para-aminobenzoic acid)
- Application: Used in yeast studies to trace quinone biosynthesis. Unlike Fru-Pro - 13C6, it labels intermediates like DMQ6 and Q6, critical for mitochondrial electron transport .
- Analytical Methods: Detected via lipid extraction and mass spectrometry, with similar retention times to non-labeled analogs .
[¹³C6]Phenylalanine
- Role : Labels aromatic volatiles in fruit metabolism. For example, in melon, ¹³C6-phenylalanine incorporation confirms the biochemical origin of benzaldehyde and phenethyl acetate .
- Contrast with this compound : While both are flavor precursors, phenylalanine derivatives focus on aromatic pathways, whereas Fru-Pro targets caramelization.
Sulfachloropyridazine-¹³C6
- Structure : A sulfonamide antibiotic with a ¹³C6-labeled benzene ring .
- Application : Serves as an internal standard in residue analysis, differing from this compound’s role in reaction kinetics or sensory studies.
Data Tables
Table 1: Molecular Properties of Selected Amadori Compounds
| Compound | Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|
| Fru-Pro | C₁₁H₁₉NO₇ | 277 | Proline-fructose |
| Fru-Ala | C₈H₁₅NO₇ | 237 | Alanine-fructose |
| Fru-Phe | C₁₅H₂₁NO₇ | 327 | Phenylalanine-fructose |
Table 2: Thermal Decomposition and Sensory Outcomes
| Compound | Pyrolysis Products | Key Aroma Attributes |
|---|---|---|
| Fru-Pro | Pyrazines, pyrroles, furans | Caramel, nutty |
| Fru-Phe | Benzaldehyde, phenethyl alcohol | Floral, honey-like |
| Fru-Ala | Alkylpyridines, Strecker aldehydes | Roasted, earthy |
Table 3: Analytical Performance in Tobacco Studies
| Compound | Detection Limit (μg/g) | Linear Range (μg/mL) | Recovery Rate (%) |
|---|---|---|---|
| Fru-Pro | 0.032 | 0.43–8.63 | 90.8 |
| Fru-Ala | 0.030 | 0.35–7.05 | 109.3 |
Q & A
Q. What is the primary application of Fru-Pro - 13C6 in metabolic research?
this compound, as a stable isotope-labeled compound, is primarily used as an internal standard or tracer in metabolic flux analysis and quantitative proteomics. Its 13C6 labeling enables precise tracking of metabolic pathways via mass spectrometry (MS), allowing researchers to distinguish endogenous molecules from exogenous analogs. Applications include studying carbon flux in glycolysis, amino acid metabolism, and lipid biosynthesis .
Q. What analytical techniques are most suitable for detecting this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key parameters include optimized collision energy, precursor/product ion selection, and chromatographic separation to minimize matrix interference. Isotopic purity must be verified via high-resolution MS to ensure accurate quantification .
Q. What quality control measures ensure batch-to-batch consistency of this compound?
Essential QC steps include:
Q. How does this compound compare to other carbon-13 labeled compounds in tracer studies?
Compared to uniformly labeled 13C compounds, this compound offers site-specific labeling, reducing spectral complexity and simplifying data interpretation. However, its metabolic stability must be validated in cell culture models to ensure minimal isotope scrambling, which can confound flux analysis .
Q. What are the critical storage conditions for maintaining this compound stability?
Lyophilized formulations should be stored at -80°C in inert atmospheres to prevent oxidation. Aqueous solutions require pH stabilization (e.g., 7.4 PBS) and avoidance of freeze-thaw cycles. Regular stability checks via MS are recommended for long-term studies .
Advanced Research Questions
Q. How to optimize experimental parameters for this compound in quantitative proteomics?
Key considerations:
- MRM optimization : Predefine transitions for 13C6-labeled peptides and adjust dwell times to balance sensitivity and specificity.
- Cell culture conditions : Use serum-free media to avoid unlabeled nutrient interference.
- Data normalization : Apply heavy/light peptide ratios corrected for ionization efficiency .
Q. How to address discrepancies in isotopic enrichment data from longitudinal studies?
Common causes include:
Q. What computational models interpret metabolic flux data from this compound tracer studies?
Compartmental flux balance analysis (FBA) and isotopomer spectral analysis (ISA) are effective. Tools like INCA or OpenFLUX integrate MS data to model pathway dynamics. Validate models using knockout cell lines or enzyme inhibitors to perturb fluxes .
Q. How to mitigate cross-contamination in parallel experiments with multiple isotope-labeled analogs?
Strategies include:
Q. How to validate novel detection methodologies for this compound against established protocols?
Perform comparative analysis using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
